![molecular formula C5H9N3S2 B1639494 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 180041-31-0](/img/structure/B1639494.png)
5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine: is a heterocyclic compound with the molecular formula C5H9N3S2 and a molecular weight of 175.28 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with appropriate acids in the presence of phosphorus oxychloride (POCl3). The reaction mixture is refluxed for a specific period, followed by the addition of water and further heating to obtain the desired thiadiazole . The yields of this reaction can range from 63% to 81% .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine, have shown promising antimicrobial properties. Various studies have reported their effectiveness against a range of pathogens:
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Antibacterial | 32 μg/mL |
Escherichia coli | Antibacterial | 64 μg/mL |
Candida albicans | Antifungal | 16 μg/mL |
Aspergillus niger | Antifungal | 32 μg/mL |
Research indicates that the compound's structure allows it to interact with bacterial cell membranes and disrupt essential cellular processes, leading to cell death. For example, a study demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines:
Cell Line | IC50 (µg/mL) | Control (5-FU) IC50 (µg/mL) |
---|---|---|
MCF-7 (Breast Cancer) | 8.107 | 0.877 |
HepG2 (Liver Cancer) | 10.00 | 0.500 |
Mechanistic studies reveal that the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Its ability to target specific molecular pathways makes it a candidate for further development in cancer therapeutics.
Antiparasitic Activity
The thiadiazole scaffold has been recognized for its potential in treating parasitic infections. For instance, compounds similar to this compound have demonstrated efficacy against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism involves interference with the parasite's metabolic processes.
Case Studies and Research Findings
Several case studies highlight the compound's applications:
- Antimicrobial Efficacy Study : A comparative analysis of various thiadiazole derivatives showed that modifications in substituents significantly enhanced antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity Assessment : Research published in Molecules evaluated the cytotoxic effects of thiadiazole derivatives on MCF-7 and HepG2 cells, revealing that specific structural modifications could improve anticancer activity .
- Mechanistic Insights into Antiparasitic Action : Investigations into the interaction of thiadiazole derivatives with parasitic enzymes have provided insights into their potential as antiparasitic agents .
Mechanism of Action
The mechanism of action of 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interfere with cellular processes by binding to DNA or proteins, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1,3,4-Thiadiazole: The parent compound of 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine, known for its broad spectrum of biological activities.
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine: A similar compound with a methyl group instead of an ethyl group, showing comparable biological properties.
5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine: A derivative with a benzyl group, exhibiting enhanced antimicrobial activity.
Uniqueness: this compound stands out due to its specific ethylsulfanyl group, which can influence its reactivity and biological activity. This unique structural feature allows for the development of derivatives with tailored properties for specific applications.
Biological Activity
5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Thiadiazole derivatives are widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:
Strain | Activity Level (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15–20 mm |
Escherichia coli | 16–18 mm |
Candida albicans | Moderate activity |
Studies show that the presence of the thiadiazole moiety enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is notable. Compounds with structural similarities to this compound have demonstrated cytotoxic effects on various cancer cell lines:
Cell Line | IC50 Value (µg/mL) | Activity Level |
---|---|---|
MCF-7 (Breast Cancer) | 0.28 | High potency |
HCT116 (Colon Cancer) | 3.29 | Moderate potency |
A549 (Lung Cancer) | 0.52 | High potency |
The structure-activity relationship indicates that substituents on the thiadiazole ring significantly influence cytotoxicity .
Anticonvulsant Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anticonvulsant activity. Experimental models such as the maximal electroshock seizure (MES) test have shown promising results:
Compound | Dose (mg/kg) | Efficacy (%) |
---|---|---|
Thiadiazole Derivative | 30 | 85 |
This suggests that the compound may serve as a potential therapeutic agent for epilepsy .
Study on Antimicrobial Properties
A study conducted by Siddiqui et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that compounds with an ethylsulfanyl group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
Study on Cytotoxicity
Research by Matysiak et al. focused on a series of new 5-substituted thiadiazoles and their antiproliferative effects on cancer cell lines. The findings revealed that certain derivatives had IC50 values comparable to or lower than those of established chemotherapeutic agents like cisplatin .
Properties
IUPAC Name |
5-(ethylsulfanylmethyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJDWJXIZXHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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